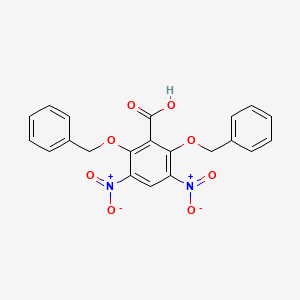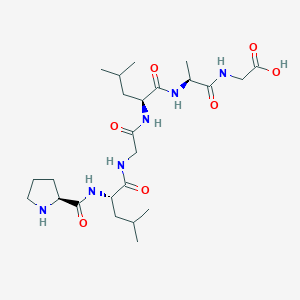
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two benzyloxy groups and two nitro groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,6-dibenzyloxybenzoic acid, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles under basic conditions.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products Formed
Reduction: 2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is primarily related to its functional groups. The nitro groups can participate in redox reactions, while the benzyloxy groups can undergo nucleophilic substitution. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid: A reduced form with amino groups instead of nitro groups.
4-Benzyloxy-2,6-bis(1-methyl-2-benzimidazolyl)pyridine: A structurally related compound with different functional groups and applications.
Uniqueness
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is unique due to the combination of its benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
823814-69-3 |
|---|---|
Formule moléculaire |
C21H16N2O8 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
3,5-dinitro-2,6-bis(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H16N2O8/c24-21(25)18-19(30-12-14-7-3-1-4-8-14)16(22(26)27)11-17(23(28)29)20(18)31-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,24,25) |
Clé InChI |
ULRBMRZCBAJBLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)

![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)

![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
